Cas no 890-38-0 (2'-Deoxyinosine)

2'-Deoxyinosine is a nucleoside analog derived from deoxyadenosine, where the hypoxanthine base replaces adenine. It serves as a versatile intermediate in nucleic acid research, particularly in oligonucleotide synthesis and polymerase studies. Its key advantages include its ability to pair with multiple bases (A, C, G, or T) due to the hypoxanthine moiety, making it valuable for degenerate primer design and PCR applications. The compound is also used in studying DNA repair mechanisms and enzyme specificity. With high purity and stability, 2'-Deoxyinosine is a reliable reagent for biochemical and molecular biology applications, ensuring consistent performance in experimental workflows.
2'-Deoxyinosine structure
2'-Deoxyinosine structure
Product name:2'-Deoxyinosine
CAS No:890-38-0
MF:C15H21IN4O4
MW:448.256115674973
MDL:MFCD00047242
CID:40200
PubChem ID:24893935

2'-Deoxyinosine Chemical and Physical Properties

Names and Identifiers

    • 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
    • 2'-Deoxyinosine
    • 2'-DEOXYADENOSINE(DA)
    • 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • DEOXYINOSINE, 2'-(RG)
    • 2′-Deoxyinosine
    • 2'-DEOXYGUANOSINE-5'-TRIPHOSPHATE TRISODIUM SALT,DGTP
    • 9-(2-Deoxy-β-D-ribofuranosyl)hypoxanthine
    • Deoxyinosine
    • d-Ino
    • Inosine,2'-deoxy
    • 9-(2-Deoxy-beta-D-ribofuranosyl)hypoxanthine
    • 9-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1,9-dihydropurin-6-one
    • Inosine, 2'-deoxy-
    • delta-Ino
    • HN0RQ6SBWQ
    • 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-6-ol
    • 2-deoxyinosine
    • 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
    • 9-(2-deoxy-b-D-erythro-pentofuranosyl)-Hypoxanthine
    • 9-(2-deoxy-beta-D-erythro-pentofuranosyl
    • 2′-Deoxyinosine (ACI)
    • 6H-Purin-6-one, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-
    • 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one
    • Hypoxanthine deoxyriboside
    • Hypoxanthine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • MDL: MFCD00047242
    • Inchi: 1S/C15H21IN4O4/c1-9(20-8-19-11-12(20)17-7-18-13(11)22)10-5-14(2,23)15(6-21,24-10)3-4-16/h7-10,21,23H,3-6H2,1-2H3,(H,17,18,22)/t9-,10-,14+,15-/m1/s1
    • InChI Key: DWORHNYZQQFMFW-ZMRCNFHJSA-N
    • SMILES: O([H])C[C@@]1(CCI)O[C@@H]([C@H](N2C3N([H])C=NC(=O)C=3N=C2)C)C[C@]1(C)O[H]

Computed Properties

  • Exact Mass: 252.08600
  • Monoisotopic Mass: 252.086
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.7
  • Topological Polar Surface Area: 109
  • Surface Charge: 0
  • Tautomer Count: 3
  • Molecular Weight: 252.23

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.3402 (rough estimate)
  • Melting Point: 220°C(dec.)(lit.)
  • Boiling Point: 681.2°C at 760 mmHg
  • Flash Point: 681.2 °C at 760 mmHg
  • Refractive Index: -16 ° (C=1, H2O)
  • PSA: 113.26000
  • LogP: -1.23970
  • Specific Rotation: 21 º (c=1, H2O 22 ºC)
  • Solubility: Not determined

2'-Deoxyinosine Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22-36/37/38
  • Safety Instruction: S24/25
  • FLUKA BRAND F CODES:10-23
  • Hazardous Material Identification: Xn Xi
  • Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
  • Risk Phrases:R20/21/22

2'-Deoxyinosine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2'-Deoxyinosine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM104602-5g
2'-Deoxyinosine
890-38-0 98%
5g
$*** 2023-05-29
abcr
AB355771-5 g
2'-Deoxyinosine; .
890-38-0
5g
€155.70 2023-06-20
Ambeed
A438356-1mg
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
890-38-0 98%
1mg
$5.0 2025-02-25
Ambeed
A438356-1g
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
890-38-0 98%
1g
$12.0 2025-02-25
Key Organics Ltd
AS-73354-1MG
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
890-38-0 >97%
1mg
£36.00 2025-02-09
Key Organics Ltd
AS-73354-5MG
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
890-38-0 >97%
5mg
£42.00 2025-02-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci7404-500mg
2-Deoxyinosine
890-38-0 98%
500mg
¥846.00 2023-09-09
TRC
D239755-500mg
2'-Deoxyinosine
890-38-0
500mg
$ 161.00 2023-09-08
ChemScence
CS-W009354-10g
2'-Deoxyinosine
890-38-0 ≥98.0%
10g
$85.0 2022-04-26
ChemScence
CS-W009354-25g
2'-Deoxyinosine
890-38-0 ≥98.0%
25g
$182.0 2022-04-26

2'-Deoxyinosine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Monopotassium phosphate Solvents: Water ;  pH 10, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 45 °C
1.3 Catalysts: Purine nucleoside phosphorylase (immobilized onto glyoxal agarose gel) ,  Uridine phosphorylase (immobilized onto Sepabeads coated with polyethyleneamine followed by crosslinking with aldehyde-dextran) ;  24 h, 45 °C
Reference
Synthesis of 2'-deoxynucleosides by transglycosylation with new immobilized and stabilized uridine phosphorylase and purine nucleoside phosphorylase
Ubiali, Daniela; Rocchietti, Silvia; Scaramozzino, Francesca; Terreni, Marco; Albertini, Alessandra M.; et al, Advanced Synthesis & Catalysis, 2004, 346(11), 1361-1366

Production Method 2

Reaction Conditions
1.1 Catalysts: Adenosine deaminase ;  2 h
Reference
Coupled biocatalysts applied to the synthesis of nucleosides
Medici, Rosario; Porro, Marisa Taverna; Lewkowicz, Elizabeth; Montserrat, Javier; Iribarren, Adolfo M., Nucleic Acids Symposium Series, 2008, 52(1), 541-542

Production Method 3

Reaction Conditions
Reference
Development of an Endonuclease V-Assisted Analytical Method for Sequencing Analysis of Deoxyinosine in DNA
Zheng, Xiaofang; Chen, Di; Zhao, Yingqi; Dai, Xiaoxia ; You, Changjun, Analytical Chemistry (Washington, 2022, 94(33), 11627-11632

Production Method 4

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  2 h, pH 6.5, 40 °C
Reference
Enzymatic synthesis of nucleoside analogues using immobilized 2'-deoxyribosyltransferase from Lactobacillus reuteri
Fernandez-Lucas, Jesus; Fresco-Taboada, Alba; Acebal, Carmen; Mata, Isabel; Arroyo, Miguel, Applied Microbiology and Biotechnology, 2011, 91(2), 317-327

Production Method 5

Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: Tetrahydrofuran
Reference
A convenient procedure for the deprotection of silylated nucleosides and nucleotides using triethylamine trihydrofluoride
Pirrung, Michael C.; Shuey, Steven W.; Lever, David C.; Fallon, Lara, Bioorganic & Medicinal Chemistry Letters, 1994, 4(11), 1345-6

Production Method 6

Reaction Conditions
1.1 Solvents: Water ;  pH 7, 45 °C
Reference
Microbial synthesis of antiviral nucleosides using Escherichia coli BL21 as biocatalyst
Rogert, Maria C.; Trelles, Jorge A.; Porro, Silvia; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2002, 20(5), 347-351

Production Method 7

Reaction Conditions
1.1 Solvents: Water ;  2 h, pH 7, 45 °C
Reference
Immobilized Escherichia coli BL21 as a catalyst for the synthesis of adenine and hypoxanthine nucleosides
Trelles, Jorge A.; Bentancor, Leticia; Schoijet, Alejandra; Porro, Silvia; Lewkowicz, Elizabeth S.; et al, Chemistry & Biodiversity, 2004, 1(2), 280-288

Production Method 8

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  1 h, pH 7, 65 °C
Reference
Thermus thermophilus strains active in purine nucleoside synthesis
Almendros, Marcos; Gago, Jose-Vincente Sinisterra; Carlos, Jose Berenguer, Molecules, 2009, 14(3), 1279-1287

Production Method 9

Reaction Conditions
1.1 Reagents: Monopotassium phosphate Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  5 min, 20 °C; 20 h, 20 °C
Reference
Use of Nucleoside Phosphorylases for the Preparation of Purine and Pyrimidine 2'-Deoxynucleosides
Drenichev, Mikhail S.; Alexeev, Cyril S.; Kurochkin, Nikolay N.; Mikhailov, Sergey N., Advanced Synthesis & Catalysis, 2018, 360(2), 305-312

Production Method 10

Reaction Conditions
1.1 Catalysts: Adenosine deaminase
Reference
Nucleic acid-related compounds. 8. Direct conversion of 2'-deoxyinosine to 9-(2-deoxy-β-D-erythro-pentofuranosyl)-6-chloropurine and selected 6-substituted deoxynucleosides and their evaluation as substrates of adenosine deaminase
Robins, Morris J.; Basom, Gerald L., Canadian Journal of Chemistry, 1973, 51(19), 3161-9

Production Method 11

Reaction Conditions
Reference
A new strategy for the protection of deoxyguanosine during oligonucleotide synthesis
Gaffney, B. L.; Jones, R. A., Tetrahedron Letters, 1982, 23(22), 2257-60

Production Method 12

Reaction Conditions
1.1 Catalysts: Adenosine deaminase Solvents: Water ;  2 h, pH 7, 37 °C
Reference
Arthrobacter oxydans as a biocatalyst for purine deamination
Medici, Rosario; Lewkowicz, Elizabeth S.; Iribarren, Adolfo M., FEMS Microbiology Letters, 2008, 289(1), 20-26

Production Method 13

Reaction Conditions
1.1 Catalysts: Uridine phosphorylase
1.2 Catalysts: Purine phosphorylase, family 2 ( 5′-methylthioadenosine phosphorylase) (methanog…
1.3 -
Reference
Correlation between yield and reduced mass of raw materials in enzymatic reactions
Kawashima, Masatoshi, ChemRxiv, 2021, 1, 1-4

Production Method 14

Reaction Conditions
1.1 Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  2 h, pH 7, 50 °C
Reference
Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli
Ding, Qing-bao; Ou, Ling; Wei, Dong-zhi; Wei, Xiao-kun; Xu, Yan-mei; et al, Journal of Zhejiang University, 2010, 11(11), 880-888

Production Method 15

Reaction Conditions
1.1 Reagents: Dipotassium phosphate ,  Monopotassium phosphate Solvents: Water ;  24 h, pH 7, 60 °C
Reference
Screening of Catalytically Active Microorganisms for the Synthesis of 6-Modified Purine Nucleosides
Trelles, J. A.; Valino, A. L.; Runza, V.; Lewkowicz, E. S.; Iribarren, A. M., Biotechnology Letters, 2005, 27(11), 759-763

Production Method 16

Reaction Conditions
1.1 Solvents: Water ;  4 h, pH 7, 60 °C
Reference
Aeromonas hydrophila strains as biocatalysts for transglycosylation
Nobile, Matias; Terreni, Marco; Lewkowicz, Elizabeth; Iribarren, Adolfo M., Biocatalysis and Biotransformation, 2011, 28(5-6), 395-402

Production Method 17

Reaction Conditions
1.1 Reagents: 5′-ATP ,  Potassium chloride ,  Manganese dichloride Catalysts: Ribokinase Solvents: Water ;  pH 7.5, 20 °C
1.2 Catalysts: Phosphoribomutase ;  24 h, pH 7.5
Reference
A new strategy for the synthesis of nucleosides: one-pot enzymatic transformation of D-pentoses into nucleosides
Miroshnikov, Anatoly I.; Esipov, Roman S.; Muravyova, Tat'yana I.; Konstantinova, Irina D.; Fateev, Ilja V.; et al, Open Conference Proceedings Journal, 2010, 1, 98-102

Production Method 18

Reaction Conditions
1.1 Catalysts: Purine nucleoside phosphorylase ,  Thymidine phosphorylase Solvents: Water ;  3 h, pH 7.4, 25 °C
Reference
High-yielding cascade enzymatic synthesis of 5-methyluridine using a novel combination of nucleoside phosphorylases
Visser, Daniel F.; Rashamuse, Konanani J.; Hennessy, Fritha; Gordon, Gregory E. R.; Van Zyl, Petrus J.; et al, Biocatalysis and Biotransformation, 2010, 28(4), 245-253

Production Method 19

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase ;  60 min, pH 7, 57 °C
Reference
Synthesis of 2'-deoxyibosylnucleosides using new 2'-deoxyribosyltransferase microorganism producers
Fernandez-Lucas, J.; Condezo, L. A.; Martinez-Lagos, F.; Sinisterra, J. V., Enzyme and Microbial Technology, 2007, 40(5), 1147-1155

2'-Deoxyinosine Raw materials

2'-Deoxyinosine Preparation Products

2'-Deoxyinosine Suppliers

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(CAS:890-38-0)2ʼ-deoxyinosine
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Quantity:1kg
Purity:97%
Pricing Information Last Updated:Monday, 28 April 2025 16:48
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2'-Deoxyinosine Related Literature

Additional information on 2'-Deoxyinosine

Introduction to 2'-Deoxyinosine (CAS No: 890-38-0) and Its Emerging Applications in Modern Research

2'-Deoxyinosine, with the chemical identifier CAS No: 890-38-0, is a nucleoside analog that has garnered significant attention in the field of biochemical and pharmaceutical research. This compound, structurally derived from inosine but lacking a hydroxyl group at the 2' carbon position of the ribose sugar, exhibits unique properties that make it a valuable tool in various scientific applications. The absence of the 2'-hydroxyl group enhances its stability and resistance to enzymatic degradation, making it particularly useful in scenarios where prolonged biological activity is desired.

The significance of 2'-Deoxyinosine lies in its ability to mimic natural nucleosides while offering distinct advantages. In recent years, researchers have explored its potential in several areas, including antiviral therapy, cancer research, and genetic engineering. The compound's structural similarity to guanosine allows it to interact with biological pathways involving nucleic acids, but its modified sugar moiety prevents unwanted side effects associated with natural nucleosides.

One of the most compelling aspects of 2'-Deoxyinosine is its application as an antiviral agent. Viruses often rely on host cellular machinery for replication, and nucleoside analogs can interfere with this process by being incorporated into viral DNA or RNA. Studies have demonstrated that 2'-Deoxyinosine can inhibit the replication of certain viruses by competing with natural nucleosides during viral genome synthesis. This mechanism has been particularly promising in the development of treatments for RNA viruses, where the compound's stability ensures prolonged activity within the host system.

Recent advancements in synthetic chemistry have further enhanced the utility of 2'-Deoxyinosine. Researchers have developed novel derivatives that retain its core structure but exhibit improved pharmacokinetic properties. For instance, modifications at the 5' position or introduction of functional groups have led to compounds with enhanced solubility and bioavailability. These advancements are crucial for translating laboratory findings into effective therapeutic agents, as poor pharmacokinetics can significantly limit the clinical potential of a drug.

In cancer research, 2'-Deoxyinosine has shown promise as a chemopreventive and chemotherapeutic agent. Certain cancers are associated with dysregulated nucleotide metabolism, and inhibiting specific enzymes involved in this pathway can help restore normal cellular function. 2'-Deoxyinosine interacts with enzymes such as adenosine kinase and deoxycytidine kinase, which are critical for nucleotide biosynthesis. By modulating these enzymes, 2'-Deoxyinosine can disrupt tumor cell proliferation and induce apoptosis. Additionally, its stability allows for sustained drug delivery, ensuring continuous therapeutic pressure on cancer cells.

The role of 2'-Deoxyinosine in genetic engineering is another area where its unique properties shine. Gene editing technologies often require precise control over nucleic acid synthesis and modification. 2'-Deoxyinosine can be incorporated into oligonucleotides used in antisense therapy or gene silencing techniques. Its resistance to degradation ensures that these therapeutic oligonucleotides remain active for longer periods, increasing their efficacy. Furthermore, researchers are exploring its use in developing next-generation CRISPR systems, where modified nucleosides could enhance the precision and stability of gene editing tools.

The industrial production of 2'-Deoxyinosine (CAS No: 890-38-0) has also seen significant advancements. Modern synthetic routes leverage enzymatic catalysis and green chemistry principles to improve yield and reduce environmental impact. These methods not only make the compound more cost-effective but also align with global sustainability goals. As demand for high-purity nucleoside analogs grows, optimizing production processes will be essential to meet market needs without compromising quality.

Future research directions for 2'-Deoxyinosine include exploring its potential in treating neurodegenerative diseases. Nucleoside analogs have shown promise in conditions like Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels or protecting against oxidative stress. The stability of 2'-Deoxyinosine makes it an attractive candidate for delivering therapeutic payloads across the blood-brain barrier, a challenge often faced by neuropharmaceuticals.

In conclusion,2'-Deoxyinosine (CAS No: 890-38-0) is a versatile compound with broad applications in medicine and biotechnology. Its unique structural properties enable it to serve as an effective antiviral agent,cancer therapeutic,gene editing tool,and more.Scientific innovation continues to unlock new possibilities for this compound,making it a cornerstone of modern biochemical research.

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